molecular formula C19H30O2 B191177 Epiandrosterone CAS No. 481-29-8

Epiandrosterone

Cat. No.: B191177
CAS No.: 481-29-8
M. Wt: 290.4 g/mol
InChI Key: QGXBDMJGAMFCBF-UHFFFAOYSA-N
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Description

Epiandrosterone, also known as 3β-androsterone, 3β-hydroxy-5α-androstan-17-one, or 5α-androstan-3β-ol-17-one, is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT). This compound was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning from male urine . This compound naturally occurs in most mammals, including pigs, and is produced by the enzyme 5α-reductase from the adrenal hormone dehydrothis compound (DHEA) .

Biochemical Analysis

Biochemical Properties

Epiandrosterone is involved in several biochemical reactions, primarily as a metabolite of dehydrothis compound (DHEA) and testosterone. It is produced by the enzyme 5α-reductase from DHEA and can also be synthesized from androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . This compound interacts with various enzymes and proteins, including 5α-reductase, 17β-hydroxysteroid dehydrogenase, and 3β-hydroxysteroid dehydrogenase, which are involved in its biosynthesis and metabolism. These interactions are crucial for maintaining the balance of androgenic and estrogenic hormones in the body.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote the uptake of amino acids by cells, leading to increased protein synthesis and muscle growth . Additionally, this compound minimizes the catabolism of muscle proteins, thereby preserving muscle mass. It also acts as a precursor to estradiol, a female sex hormone, and can influence the hypolipidemic pathways, promoting fat loss . This compound’s effects on cell signaling pathways and gene expression are mediated through its interactions with androgen receptors and other nuclear receptors.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules, including androgen receptors and gamma-aminobutyric acid (GABA) receptors . It acts as a negative non-competitive modulator of the GABA/benzodiazepine-receptor complex, influencing neurotransmission and potentially affecting behavior . This compound also inhibits the pentose phosphate pathway, leading to vasodilation and improved blood flow . These molecular interactions contribute to its anabolic and androgenic properties, as well as its effects on gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but its degradation can be influenced by factors such as temperature, pH, and the presence of enzymes . Long-term studies have shown that this compound can have sustained effects on muscle growth, fat loss, and overall metabolic health . Prolonged exposure to high doses may lead to adverse effects, such as liver damage and hormonal imbalances .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses (250-500 mg per day) can promote muscle growth, fat loss, and improved metabolic health . Higher doses may lead to toxic or adverse effects, including liver damage, infertility, and behavioral changes . It is essential to carefully monitor the dosage and duration of this compound administration to minimize potential risks and maximize its benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of androgens and estrogens. It is produced from DHEA by the enzyme 5α-reductase and can be further metabolized to dihydrotestosterone (DHT) or estradiol . This compound also interacts with enzymes such as 17β-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, which play crucial roles in its metabolism . These metabolic pathways are essential for maintaining hormonal balance and regulating various physiological processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to sex hormone-binding globulin (SHBG) and albumin, which facilitate its transport in the bloodstream . Within cells, this compound can interact with intracellular receptors and transporters, influencing its localization and accumulation . These interactions are crucial for its biological activity and effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cytoplasm, nucleus, and mitochondria, where it interacts with various biomolecules and exerts its effects . The subcellular localization of this compound is essential for its role in regulating gene expression, cellular metabolism, and other physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Epiandrosterone can be synthesized from androstenedione through a series of reactions. The process involves:

  • 3-carbonyl alkene esterification reaction
  • 17-carbonyl ketal protection reaction
  • Hydrolysis
  • Palladium-carbon catalytic reduction reaction
  • Acidic hydrolysis reaction

This method is advantageous due to the rich raw material source, low cost, mild synthesis conditions, and high yield .

Industrial Production Methods: Another method involves using 4-androstenedione as a raw material. This process is suitable for large-scale industrial production due to its low cost and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Epiandrosterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Physiological Effects

Epiandrosterone plays a significant role in various physiological functions:

  • Androgenic Effects : It serves as a precursor to dihydrotestosterone, influencing male sexual characteristics, muscle mass, bone density, and libido. This compound's conversion to dihydrotestosterone contributes to its androgenic effects, promoting lean muscle growth and enhancing strength .
  • Neuroprotective Properties : Research suggests that this compound may support cognitive function and protect against neurodegenerative diseases .
  • Mood Regulation : this compound has been implicated in influencing emotional well-being and stress response .

Marker for Testosterone Use

This compound has been studied as a potential long-term marker for testosterone abuse in sports. However, its effectiveness varies based on the mode of testosterone administration:

  • Transdermal Administration : this compound sulfate was found to be less effective than conventional markers for detecting low-dose testosterone applications .
  • Intramuscular Administration : It showed greater diagnostic potential but did not significantly extend the detection window compared to conventional target compounds .
  • Subcutaneous Administration : The responsiveness of this compound was dose-dependent, indicating limited utility for low-dose detection .

Inhibition of Glucose-6-Phosphate Dehydrogenase

This compound has demonstrated inhibitory effects on glucose-6-phosphate dehydrogenase activity:

  • A study synthesized various derivatives of this compound that inhibited glucose-6-phosphate dehydrogenase in mouse models. This suggests potential therapeutic significance in modulating metabolic pathways .

Cardiovascular Effects

This compound has been shown to influence cardiovascular function:

  • Research indicated that it inhibits the pentose phosphate pathway and dilates blood vessels, suggesting its potential as a calcium channel antagonist similar to 1,4-dihydropyridine calcium channel blockers . This could have implications for cardiovascular health and treatment strategies.

Case Study 1: this compound as a Testosterone Abuse Marker

A study evaluated the effectiveness of this compound sulfate in detecting testosterone misuse among athletes. The findings indicated that while it could detect higher doses effectively, it was inadequate for low-dose applications commonly used in doping practices . This highlights the need for more reliable markers in anti-doping efforts.

Case Study 2: Neuroprotective Effects in Cognitive Function

In another study assessing neuroprotective properties, this compound was found to support cognitive functions and potentially mitigate neurodegenerative conditions. This opens avenues for further research into its use as a therapeutic agent for cognitive decline .

Summary of Findings

Application AreaFindings
Testosterone Marker Limited effectiveness for low-dose detection; more responsive at higher doses .
Glucose Metabolism Potential inhibitor of glucose-6-phosphate dehydrogenase; implications for metabolic disorders .
Cardiovascular Health Acts as a calcium channel antagonist; may influence blood pressure and vascular function .
Neuroprotection Supports cognitive function; potential therapeutic role in neurodegenerative diseases .

Comparison with Similar Compounds

Uniqueness: Epiandrosterone is unique due to its weak androgenic activity and its role as a metabolite of both testosterone and dihydrotestosterone. Unlike other similar compounds, it has been shown to have specific anticancer properties and is used in the synthesis of steroidal [17,16-d]pyrimidines .

Biological Activity

Epiandrosterone (EpiA), a steroid hormone and a derivative of dehydrothis compound (DHEA), has garnered attention for its diverse biological activities, including its potential roles in hormonal regulation, neurosteroid activity, and anticancer properties. This article synthesizes findings from various studies, emphasizing the biological activity of EpiA through detailed research results, case studies, and data tables.

Overview of this compound

This compound is primarily produced in the adrenal glands and is involved in the synthesis of androgens and estrogens. It has been studied for its effects on muscle mass, mood enhancement, and as a potential therapeutic agent in various medical conditions.

Hormonal Regulation

EpiA is known to influence gonadal activity and testosterone levels. A study conducted on spotted hyenas demonstrated that fecal levels of this compound could serve as a reliable indicator of gonadal activity. The study validated an enzyme immunoassay (EIA) for measuring fecal testosterone metabolites (fTM), showing significant increases in fTM following testosterone injections, thus establishing a link between EpiA levels and reproductive health in wildlife .

Neurosteroid Activity

Research indicates that EpiA may function as a neurosteroid, influencing brain activity and potentially affecting mood disorders. In one study, alterations in neurosteroid secretion were linked to antidepressant efficacy, suggesting that EpiA might play a role in modulating mood and cognitive functions. The findings indicated that baseline levels of androsterone (a metabolite of EpiA) increased significantly post-DHEA treatment in patients with midlife depression, highlighting the behavioral relevance of these steroids .

Anticancer Properties

Recent investigations have explored the anticancer potential of novel compounds derived from EpiA. A study synthesized steroidal [17,16-d]pyrimidines from EpiA, which exhibited significant cytotoxicity against various cancer cell lines, including gastric (SGC-7901), lung (A549), and liver (HepG2) cancers. The most promising compounds derived from EpiA demonstrated higher inhibitory activities compared to traditional chemotherapeutics like 5-fluorouracil (5-FU). The IC50 values for these compounds were significantly lower than those for 5-FU, indicating their potential as effective anticancer agents .

Case Study 1: Doping in Sports

This compound has been evaluated as a long-term marker for testosterone use in professional sports. A case study involving an athlete who tested positive for EpiA highlighted its role in doping detection. The study analyzed isotopic signatures to differentiate between natural and synthetic steroid use, revealing that EpiA could extend the detection window for testosterone misuse by a factor of 2 to 5 after administration .

Case Study 2: Chronic Widespread Pain

An "omics" investigation into chronic widespread pain identified a genetic variant linked to steroid hormone abnormalities, with this compound sulfate (EAS) showing strong inverse associations with pain risk. Lower levels of EAS were correlated with higher risks of chronic pain conditions, suggesting that monitoring EAS could help identify at-risk populations .

Table 1: Cytotoxic Activities of Novel Steroidal Compounds Derived from this compound

CompoundCancer Cell LineIC50 Value (µg/mL)Comparison to 5-FU
3aSGC-79011.07 ± 0.22Better
3bA5490.61 ± 0.19Better
3kHepG20.51 ± 0.13Better
-5-FU-Reference

Properties

IUPAC Name

3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXBDMJGAMFCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-29-8
Record name Isoandrosterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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